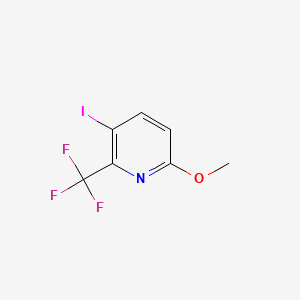

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-6-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALNBVZKAAUOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698956 | |

| Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503184-34-7 | |

| Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine (CAS No. 503184-34-7), a key heterocyclic building block in modern medicinal and agrochemical research. This document details the compound's structural features, known physicochemical properties, and its significant role as a versatile intermediate for carbon-carbon and carbon-nitrogen bond formation. Emphasis is placed on its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Standardized protocols for these transformations are provided, alongside a discussion of the synthetic rationale and the influence of the compound's unique electronic and steric characteristics. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.

Introduction

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in organic synthesis. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of three distinct functional groups—an iodo, a methoxy, and a trifluoromethyl group—on this core structure imparts a unique and highly desirable set of chemical properties.

The trifluoromethyl (-CF3) group is of particular importance in drug design. Its strong electron-withdrawing nature can significantly modulate the pKa of the pyridine nitrogen, while also enhancing metabolic stability by blocking potential sites of oxidation. Furthermore, the lipophilicity of the -CF3 group can improve a molecule's ability to cross cellular membranes. The methoxy (-OCH3) group, an electron-donating substituent, further influences the electronic landscape of the ring. Critically, the iodo (-I) substituent at the 3-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a reliable and versatile point for molecular elaboration. This guide will explore the synthesis, properties, and reactivity of this important building block.

Physicochemical and Safety Data

The fundamental properties of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine are summarized below. This data is essential for its proper handling, storage, and use in chemical synthesis.

Table 1: Physicochemical Properties of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

| Property | Value | Source |

| CAS Number | 503184-34-7 | [BLDpharm][1] |

| Molecular Formula | C₇H₅F₃INO | [BLDpharm][1] |

| Molecular Weight | 303.02 g/mol | [BLDpharm][1] |

| Appearance | Solid (Typical for similar iodo-pyridines) | |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [BLDpharm][1] |

Safety and Handling Information:

This compound should be handled by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectroscopic Characterization

While specific, publicly available spectra for this exact compound are limited, the expected NMR signals can be predicted based on the analysis of closely related structures. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential to confirm the identity and purity of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. A singlet would be observed in the upfield region (around 4.0 ppm) corresponding to the three protons of the methoxy group.

-

¹³C NMR: The carbon NMR would display seven distinct signals. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling. The carbon attached to the iodine atom would be significantly downfield. The methoxy carbon would appear around 55-60 ppm.

-

¹⁹F NMR: The fluorine NMR is a critical tool for confirming the presence of the trifluoromethyl group. It is expected to show a singlet around -60 to -65 ppm, a typical range for a CF₃ group attached to an aromatic ring.[2]

Synthesis and Manufacturing

One potential pathway begins with a suitable precursor, such as 6-methoxy-2-(trifluoromethyl)pyridine, which can then undergo regioselective iodination. The directing effects of the existing methoxy and trifluoromethyl groups are crucial for achieving the desired 3-iodo isomer.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the 3-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. In this context, 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine can be coupled with a wide variety of aryl or heteroaryl boronic acids or their esters to generate complex biaryl structures, which are prevalent in pharmaceuticals.

Generalized Suzuki-Miyaura Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed based on established methods for Suzuki couplings with iodo-pyridines.[3] An inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

-

Preparation: In a flame-dried Schlenk flask, combine 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. Coupling 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine with a primary or secondary amine provides direct access to 3-amino-pyridine derivatives, which are important pharmacophores.

Exemplary Protocol: Buchwald-Hartwig Amination

Causality: This protocol requires a specific combination of a palladium precatalyst and a specialized phosphine ligand to facilitate the challenging C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

-

Preparation: To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv), the desired amine (1.1-1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture with vigorous stirring (e.g., 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography.

Applications in Drug Discovery and Agrochemicals

Trifluoromethyl-substituted pyridines are key structural motifs in a wide range of biologically active compounds. The ability of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine to serve as a versatile platform for introducing diverse functionalities makes it a highly valuable building block in the synthesis of novel drug candidates and agrochemicals. For instance, derivatives of this scaffold could be explored as inhibitors of kinases, proteases, or other enzyme targets where a substituted pyridine core is known to be beneficial for binding.

Conclusion

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a strategically designed synthetic intermediate that offers a powerful combination of features for the efficient construction of complex molecules. Its well-defined reactivity, particularly at the C-I bond, allows for predictable and selective functionalization through robust and high-yielding cross-coupling reactions. The presence of the methoxy and trifluoromethyl groups provides a means to fine-tune the electronic properties, lipophilicity, and metabolic stability of target compounds. This guide has outlined the core properties and synthetic applications of this building block, providing a foundational resource for scientists leveraging its unique attributes in their research and development programs.

References

- Google Patents. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.

-

Beilstein Journals. Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

Sources

Reactivity of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the

Introduction: A Privileged Scaffold in Modern Chemistry

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal and agrochemical development.[1][2] Its synthetic versatility stems from the unique interplay of its constituent functional groups. The pyridine core is a common motif in bioactive molecules, while the substituents each impart distinct and crucial reactivity. The trifluoromethyl (CF₃) group, a bioisostere for various alkyl groups, enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4] The methoxy (OCH₃) group modulates the electronic properties of the ring, and the iodo (I) substituent serves as an exceptional leaving group, primarily for transition-metal-catalyzed cross-coupling reactions.[2][3]

This guide provides a comprehensive exploration of the reactivity of this scaffold, moving beyond simple reaction lists to explain the causality behind experimental choices. We will delve into the core reaction classes, provide field-proven protocols, and offer insights to empower scientists in leveraging this potent molecule for the synthesis of complex targets.

Chapter 1: Molecular Structure and Electronic Landscape

The reactivity of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is dictated by the electronic push-and-pull of its substituents. Understanding these influences is paramount for predicting reaction outcomes and designing synthetic strategies.

-

Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is inherently electron-withdrawing, reducing the electron density of the ring system compared to benzene. This deactivation is most pronounced at the α (2, 6) and γ (4) positions.

-

2-(Trifluoromethyl) Group: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. Positioned at C-2, it strongly deactivates the pyridine ring towards electrophilic attack and, critically, activates it for nucleophilic aromatic substitution (SNAr).[3]

-

3-Iodo Group: Iodine is the key handle for cross-coupling reactions. The Carbon-Iodine bond is relatively weak and highly polarizable, making it susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). Its large atomic radius can also introduce steric hindrance that may influence the choice of catalyst and ligand.[3]

-

6-Methoxy Group: The methoxy group exhibits dual electronic effects. It is inductively electron-withdrawing due to the electronegativity of oxygen, but a powerful π-donor through resonance. Its position at C-6, para to the C-3 position and ortho to the nitrogen, influences the overall electron distribution and can be a site for nucleophilic displacement under certain conditions.[5]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]

- 3. 2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. jconsortium.com [jconsortium.com]

Navigating the Spectral Landscape: A Technical Guide to the NMR Characterization of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

For Immediate Release

A Deep Dive into the Structural Elucidation of a Key Building Block for Pharmaceutical and Agrochemical Research

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for the heterocyclic compound 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine. This molecule is of significant interest to researchers and scientists in drug development and agrochemical synthesis due to the unique combination of its substituents: an electron-donating methoxy group, a sterically demanding and reactive iodine atom, and a strongly electron-withdrawing trifluoromethyl group.[1][2] Understanding the precise structural features through NMR spectroscopy is paramount for its effective utilization in synthetic chemistry.

This document, intended for an audience of researchers, scientists, and drug development professionals, offers a detailed interpretation of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds and fundamental NMR principles to provide a robust and scientifically-grounded predictive analysis.

Molecular Structure and Key NMR-Active Nuclei

The structure of 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine presents a fascinating case for NMR analysis. The pyridine ring's aromaticity is perturbed by the diverse electronic properties of its substituents, leading to a predictable yet nuanced spectral output.

Figure 2. General workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (¹H and ¹³C NMR). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of quaternary carbons and potential long relaxation times, a sufficient relaxation delay (e.g., 5 seconds) is recommended.

-

Acquire a ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectra to the internal or external standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Measure the chemical shifts (δ) and coupling constants (J) for all signals.

-

Correlate the observed signals with the molecular structure.

-

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines can be achieved through various methods. [2][3]One common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. [3]Another method is the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. [3]For 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine, a plausible synthetic route could involve the iodination of a 6-methoxy-2-(trifluoromethyl)pyridine precursor. The specific reaction conditions would need to be optimized to achieve the desired regioselectivity.

Conclusion

References

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

Amazon Web Services. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. Retrieved from [Link]

-

ACS Publications. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]

-

Pipzine Chemicals. (2026). 5-Iodo-2-methoxy-3-trifluoromethylpyridine | CAS 887404-48-6. Retrieved from [Link]

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Ultrafast 19F MAS NMR 090222 revised. (n.d.). Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

-

MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

-

Semantic Scholar. (2016). Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2. Retrieved from [https://www.semanticscholar.org/paper/Identification-of-(R)-N-((4-Methoxy-6-methyl-2-oxo-1%2C2-Knutson-Wigle/1d0a5b8a5b2e5f8b9e8e5e5f8b9e8e5e5f8b9e8e]([Link]

Sources

- 1. 2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2 | Benchchem [benchchem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

Introduction

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its unique combination of a trifluoromethyl group, a methoxy group, and an iodine atom on a pyridine scaffold imparts specific chemical and biological properties. Accurate structural elucidation and purity assessment are critical in the development of molecules containing this scaffold. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information.[1]

This guide provides a detailed examination of the mass spectrometric behavior of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine. As a senior application scientist, the following sections are structured to deliver not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and reproducible analytical approach. We will explore methodologies using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), detailing the expected fragmentation patterns and providing a framework for confident spectral interpretation.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for method development in mass spectrometry. These characteristics influence its volatility, solubility, and ionization efficiency.

| Property | Value | Source |

| Chemical Name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | Internal Data |

| CAS Number | 503184-34-7 | [2] |

| Molecular Formula | C₇H₅F₃INO | [2] |

| Molecular Weight | 303.02 g/mol | [2] |

| SMILES | FC(C1=NC(OC)=CC=C1I)(F)F | [2] |

Mass Spectrometry Methodologies: A Dual Approach

To achieve a comprehensive analytical profile, employing both "hard" and "soft" ionization techniques is recommended. Electron Ionization (EI) provides extensive, reproducible fragmentation for structural confirmation, while Electrospray Ionization (ESI) offers gentle ionization, preserving the molecular ion for accurate molecular weight determination.[1][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Causality Behind Experimental Choices: GC-MS with EI is the method of choice for volatile and thermally stable compounds. The 70 eV electron beam in EI provides sufficient energy to induce characteristic and repeatable fragmentation, creating a unique "fingerprint" of the molecule ideal for library matching and structural elucidation.[1] The choice of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is based on the predicted moderate polarity of the analyte, ensuring good peak shape and separation from potential impurities.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve 1 mg of 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine in 1 mL of dichloromethane or ethyl acetate. Vortex to ensure complete dissolution.

-

GC System: Agilent 7890A GC or equivalent.

-

Injector:

-

Mode: Split (50:1 ratio). A split injection prevents column overloading and ensures sharp peaks for this concentration.

-

Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without thermal degradation.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min. This rapid ramp is suitable for a screening analysis.

-

Final Hold: Hold at 280 °C for 5 minutes to ensure elution of any less volatile components.

-

-

MS System: Agilent 5975C Mass Spectrometer or equivalent.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 40-400 m/z. This range comfortably encompasses the molecular ion and all expected fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Causality Behind Experimental Choices: LC-MS with ESI is ideal for confirming the molecular weight of the analyte with minimal fragmentation.[6][7] ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode. The basic nitrogen atom in the pyridine ring is a prime site for protonation, making positive mode ESI highly suitable.[8] A C18 reversed-phase column is selected for its versatility in retaining and separating compounds of moderate polarity. The mobile phase, a gradient of water and acetonitrile with a formic acid additive, facilitates sharp peak shapes and promotes efficient protonation for ESI.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Dissolve 0.1 mg of 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine in 1 mL of acetonitrile/water (50:50 v/v). Vortex thoroughly.

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reversed-phase, 2.1 mm x 50 mm, 1.7 µm particle size.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Elution:

-

Initial: 95% A, 5% B

-

0-5 min: Linear gradient to 5% A, 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to initial conditions and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow rate of 800 L/hr at 350 °C.

-

MS Scan Range: 100-500 m/z.

-

Tandem MS (MS/MS): For fragmentation analysis, the protonated molecule [M+H]⁺ (m/z 304.94) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon. Collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.

Interpretation of Mass Spectra

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺•) is expected at m/z 303. The subsequent fragmentation is driven by the relative stability of the resulting ions and neutral losses. The primary fragmentation pathways are predicted to involve the cleavage of the C-I bond and fragmentation of the methoxy and trifluoromethyl substituents.

Key Predicted EI Fragments:

| m/z (Nominal) | Proposed Formula | Description of Loss |

| 303 | [C₇H₅F₃INO]⁺• | Molecular Ion (M⁺•) |

| 288 | [C₆H₂F₃INO]⁺• | Loss of •CH₃ from the methoxy group |

| 260 | [C₅H₂F₃IN]⁺• | Subsequent loss of CO from m/z 288 |

| 234 | [C₇H₅INO]⁺• | Loss of •CF₃ radical |

| 176 | [C₇H₅F₃NO]⁺ | Loss of •I radical (likely a major fragment) |

| 148 | [C₆H₅F₃N]⁺ | Loss of CO from m/z 176 |

Diagram of Predicted EI Fragmentation A logical workflow showing the primary fragmentation steps from the molecular ion.

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine.

Conclusion

The mass spectrometric analysis of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is effectively achieved through a complementary application of GC-MS with Electron Ionization and LC-MS with Electrospray Ionization. EI provides a detailed fragmentation pattern essential for unambiguous structural confirmation, with key fragments arising from the loss of iodine, methyl, and trifluoromethyl radicals. ESI, coupled with tandem MS, confirms the molecular weight via the protonated molecule and reveals fragmentation pathways dominated by the loss of stable neutral molecules like HI and CH₄. By employing the detailed protocols and understanding the fragmentation logic outlined in this guide, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound.

References

-

ResearchGate. "Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines." Available at: [Link].

-

ACS Publications. "Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones." Available at: [Link].

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link].

-

National Institutes of Health. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Available at: [Link].

-

ResearchGate. "Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS." Available at: [Link].

-

PubMed. "Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines." Available at: [Link].

-

RSC Publishing. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Available at: [Link].

-

RSC Publishing. "Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule." Available at: [Link].

-

ACS Publications. "Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications." Available at: [Link].

-

ResearchGate. "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm." Available at: [Link].

-

MDPI. "Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies." Available at: [Link].

-

ResearchGate. "Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application." Available at: [Link].

-

MDPI. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." Available at: [Link].

-

MDPI. "Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors." Available at: [Link].

-

MDPI. "Alteration in Amino Acid Metabolism After Isocaloric, Energy-Restricted Ketogenic Diet in Women with Overweight and Obesity: Randomized KETO-MINOX Trial." Available at: [Link].

-

TSI Journals. "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues." Available at: [Link].

-

PubChem. "2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid." Available at: [Link].

-

Research and Reviews. "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications." Available at: [Link].

-

PubMed. "2-Iodo-3-methoxy-6-methyl-pyridine." Available at: [Link].

-

Wikipedia. "Fragmentation (mass spectrometry)." Available at: [Link].

-

PubMed Central. "Metabolic Profiling of Aromatic Compounds." Available at: [Link].

-

Pipzine Chemicals. "5-Iodo-2-methoxy-3-trifluoromethylpyridine." Available at: [Link].

-

PubMed. "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs." Available at: [Link].

-

ResearchGate. "2-Iodo-3-methoxy-6-methylpyridine." Available at: [Link].

-

PubChem. "2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine." Available at: [Link].

Sources

- 1. rroij.com [rroij.com]

- 2. 503184-34-7|3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Crystal structure of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide on the Crystal Structure of Halogenated Pyridine Derivatives: A Case Study on 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Abstract: The precise understanding of molecular architecture in the solid state is paramount for the rational design of novel pharmaceuticals and functional materials. Halogenated pyridines, particularly those incorporating trifluoromethyl and iodo-substituents, are privileged scaffolds in medicinal chemistry due to their unique electronic properties and ability to engage in specific intermolecular interactions. While a solved crystal structure for 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is not publicly available, this guide provides a comprehensive framework for crystallographic analysis by examining the closely related and structurally characterized compound, 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine. We will dissect the entire workflow from synthesis and crystallization to X-ray data acquisition and structural elucidation. The detailed analysis of the molecular geometry and supramolecular assembly of the proxy compound offers critical insights into the non-covalent forces, such as halogen bonding, that would likely govern the crystal packing of the target molecule. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the structural characterization of complex heterocyclic systems.

Introduction: The Significance of Solid-State Architecture

The three-dimensional arrangement of molecules in a crystal lattice dictates a compound's fundamental physicochemical properties, including solubility, stability, melting point, and bioavailability. For active pharmaceutical ingredients (APIs), these properties are critical determinants of a drug's efficacy and manufacturability. The pyridine ring, a cornerstone of many therapeutic agents, when substituted with electron-withdrawing groups like trifluoromethyl (CF3) and halogens (e.g., I, Cl), exhibits modified reactivity and metabolic stability. Furthermore, the iodine atom is a powerful halogen bond donor, an interaction increasingly exploited in drug design and crystal engineering to control supramolecular assembly.

This guide elucidates the process of determining and analyzing the crystal structure of such a molecule, using 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine as a validated case study. The principles and methodologies detailed herein are directly applicable to the structural investigation of the target compound, 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring precision and a deep understanding of physical chemistry. The general workflow is a self-validating system where the success of each step is a prerequisite for the next.

Figure 1: A comprehensive workflow for determining the crystal structure of a small molecule, from initial synthesis to final data analysis and deposition.

Synthesis and Purification Protocol

Rationale: The synthesis of halogenated pyridines often involves multi-step sequences. For the proxy compound, 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine, a plausible route involves the selective halogenation of a suitable pyridine precursor. High purity (>98%) is non-negotiable for crystallization; impurities can inhibit nucleation or become incorporated into the lattice, leading to disordered or unusable crystals.

Step-by-Step Protocol:

-

Precursor Synthesis: Synthesize or procure the starting material, such as 2-chloro-5-(trifluoromethyl)pyridine. Synthetic routes for such precursors are well-documented and often involve high-temperature chlorination and fluorination reactions.[1]

-

Iodination: Introduce the iodine atom at the 3-position. This can be achieved via electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst. The reaction conditions (solvent, temperature, time) must be optimized to maximize yield and minimize side-product formation.

-

Work-up and Extraction: Quench the reaction and use a liquid-liquid extraction (e.g., with ethyl acetate and water) to separate the crude product from inorganic salts and highly polar impurities.

-

Purification: Employ flash column chromatography on silica gel. A gradient of solvents (e.g., hexanes and ethyl acetate) is typically used to separate the desired product from unreacted starting material and by-products.

-

Purity Verification: Confirm the identity and purity of the final white to light-yellow crystalline powder using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, if required, elemental analysis.[2]

Single Crystal Growth

Rationale: The formation of a high-quality single crystal is often the most challenging step.[3][4] The goal is to create a supersaturated solution from which molecules can slowly deposit in an ordered fashion onto a growing crystal lattice. The choice of solvent is critical; the ideal solvent dissolves the compound moderately and has a suitable vapor pressure for slow evaporation.

Step-by-Step Protocol:

-

Solvent Screening: Test the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, hexanes) in small vials.

-

Crystallization Setup (Slow Evaporation):

-

Dissolve the compound in a good solvent (e.g., dichloromethane) to near saturation in a clean, small vial.

-

Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

-

-

Monitoring: Observe the vial daily for the formation of small, clear crystals with well-defined edges. This process can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryo-loop and immediately mount it on the diffractometer.

X-Ray Diffraction Data Collection and Processing

Rationale: Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[5][6] A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[7] The geometry and intensity of this pattern are used to reconstruct the electron density map of the molecule.[8]

Data Collection and Refinement Parameters (Illustrative for Proxy Compound):

| Parameter | Value / Description |

| Crystal Data | |

| Chemical Formula | C₆H₂ClF₃IN |

| Formula Weight | 307.44 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Structure Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I > 2σ(I)] | R₁ = 0.025, wR₂ = 0.065 |

| Goodness-of-fit (S) | 1.05 |

| CCDC Deposition Number | 1509811 |

Note: The data above is based on the published structure of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CCDC 1509811).

Structural Analysis and Discussion

The refined crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state.

Molecular Geometry

The analysis of the proxy compound, 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine, reveals a planar pyridine ring, as expected. The C-I and C-Cl bond lengths are consistent with standard values for halogenated aromatic systems. The trifluoromethyl group exhibits rotational freedom, but typically settles into a low-energy staggered conformation relative to the pyridine ring. The precise bond lengths and angles provide a benchmark for computational models and can reveal subtle electronic effects of the substituents.

Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding the non-covalent interactions that build the three-dimensional lattice. In the case of our proxy compound, and anticipated for the target molecule, halogen bonding is a dominant directive force.

-

Halogen Bonding (I···N): The iodine atom, due to the electron-withdrawing nature of the pyridine ring and its own polarizability, possesses a region of positive electrostatic potential known as a σ-hole. This σ-hole acts as a Lewis acid, forming a strong, directional halogen bond with the lone pair of the nitrogen atom on an adjacent molecule. This I···N interaction is a key motif that drives the assembly of molecules into chains or sheets.

-

Other Interactions: While halogen bonding is primary, other weaker interactions such as C-H···F hydrogen bonds and π-π stacking between pyridine rings may also contribute to the overall stability of the crystal lattice. The interplay of these forces dictates the final packing arrangement.

Figure 2: A schematic representation of the primary I···N halogen bonding interaction that directs the crystal packing of iodinated pyridines.

Conclusion and Implications

This guide has detailed the comprehensive process of determining and analyzing the crystal structure of a complex halogenated pyridine, using 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine as a scientifically validated proxy. The described methodologies for synthesis, crystallization, and X-ray diffraction are robust and directly transferable to the investigation of the target molecule, 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine.

The structural analysis underscores the critical role of specific intermolecular forces, particularly the I···N halogen bond, in dictating the solid-state architecture. For drug development professionals, this understanding is crucial. The way molecules pack in a crystal influences solubility and dissolution rates, which are key determinants of a drug's bioavailability. By understanding and potentially controlling these packing motifs through crystal engineering, scientists can optimize the properties of an API, leading to more effective and reliable medicines.

References

-

Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine Source: Pipzine Chemicals URL: [Link]

-

Title: Advanced crystallisation methods for small organic molecules Source: University of Southampton ePrints URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: Carleton College, Science Education Resource Center (SERC) URL: [Link]

-

Title: Crystallization of small molecules Source: ICMAB URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Stanford Advanced Materials URL: [Link]

-

Title: Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals Source: ACS Publications URL: [Link]

-

Title: Guide for crystallization Source: ICMAB URL: [Link]

-

Title: What is Single Crystal X-ray Diffraction? Source: YouTube URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central (PMC) URL: [Link]

-

Title: X-ray single-crystal diffraction Source: FZU (Institute of Physics of the Czech Academy of Sciences) URL: [Link]

-

Title: 2-Chloro-5-iodo-3-trifluoromethylpyridine Source: Pipzine Chemicals URL: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine | Chemical Properties, Safety, Uses & Suppliers in China [pipzine-chem.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. rigaku.com [rigaku.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. X-ray single-crystal diffraction | FZU [fzu.cz]

A Comprehensive Technical Guide to 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical research. This document will delve into the critical aspects of sourcing this reagent, including reputable suppliers and expected purity levels. Furthermore, it will explore the underlying synthetic strategies, potential impurities, and the analytical methodologies required for its rigorous quality control. This guide is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively procure, handle, and utilize this versatile chemical compound.

Sourcing and Procurement of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

The accessibility and quality of starting materials are paramount in any research and development endeavor. 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine, identified by its CAS number 503184-34-7, is available from a range of specialized chemical suppliers. When selecting a supplier, it is crucial to consider not only the cost but also the provided documentation, such as a Certificate of Analysis (CoA), and the stated purity levels.

Table 1: Prominent Suppliers of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

| Supplier | Website | Stated Purity | Additional Information |

| BOC Sciences | ≥95% | Offers a range of quantities and provides custom synthesis services.[] | |

| BLDpharm | ≥97% | Provides access to NMR, HPLC, and LC-MS data for their products. | |

| Abovchem | 95% | Lists various package sizes for research and development purposes. | |

| MOLBASE | 95% | A comprehensive chemical e-commerce platform listing multiple suppliers. | |

| Pipzine Chemicals | Inquire | Provides information on the synthesis and properties of related compounds.[2] | |

| AK Scientific, Inc. | Inquire | A supplier of fine chemicals for research and development.[3] | |

| Changzhou Extraordinary Pharmatech Co., Ltd. | Inquire | Specializes in pharmaceutical APIs and intermediates.[4] |

It is imperative for the end-user to request and scrutinize the Certificate of Analysis for each batch to confirm its identity and purity, ensuring it meets the stringent requirements of their specific application.

Synthetic Pathways and Mechanistic Considerations

Understanding the synthetic route to 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is fundamental to anticipating potential impurities and developing appropriate analytical methods for their detection. The synthesis of this molecule can be logically dissected into two key stages: the formation of the 2-(trifluoromethyl)-6-methoxypyridine core, followed by the regioselective iodination of the pyridine ring.

Synthesis of the 2-(Trifluoromethyl)-6-methoxypyridine Intermediate

The introduction of a trifluoromethyl group onto a pyridine ring is a well-established transformation in organic chemistry.[5] Several methods exist for the synthesis of trifluoromethylpyridines, often starting from readily available picolines.[5] A common strategy involves the halogen-exchange (Halex) reaction of a trichloromethylpyridine precursor with a fluoride source.[6]

A plausible synthetic workflow for the intermediate is outlined below:

Figure 1: A representative synthetic workflow for the preparation of the 2-(trifluoromethyl)-6-methoxypyridine intermediate.

Regioselective Iodination

The final step in the synthesis is the introduction of an iodine atom at the 3-position of the pyridine ring. The directing effects of the existing substituents play a crucial role in the regioselectivity of this electrophilic aromatic substitution reaction. The electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating methoxy group at the 6-position will influence the position of iodination. Direct C-H iodination of pyridines can be achieved using various iodinating agents.[7]

A proposed experimental protocol for the iodination step is as follows:

Experimental Protocol: Iodination of 2-(Trifluoromethyl)-6-methoxypyridine

-

Reaction Setup: To a solution of 2-(trifluoromethyl)-6-methoxypyridine (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-iodosuccinimide (NIS) (1.1-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine.

Purity, Impurities, and Analytical Characterization

The purity of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is critical for its successful application, as impurities can lead to side reactions, lower yields, and complications in downstream processes. Commercially available batches typically offer a purity of 95-97%.

Potential Impurities

A thorough understanding of the synthetic process allows for the prediction of potential impurities. These can be broadly categorized as:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual 2-(trifluoromethyl)-6-methoxypyridine.

-

Intermediates: Incomplete conversion of intermediates from the synthesis of the trifluoromethylpyridine core.

-

Reagents and Byproducts: Residual iodinating agents or their byproducts.

-

-

Product-Related Impurities:

-

Regioisomers: Iodination at other positions on the pyridine ring (e.g., the 5-position) can lead to the formation of isomeric impurities. The presence of these isomers can be difficult to separate due to their similar physical properties.

-

Over-iodination: The introduction of more than one iodine atom onto the pyridine ring, although less likely under controlled conditions.

-

Hydrolysis Products: The methoxy group may be susceptible to hydrolysis under certain conditions, leading to the corresponding pyridinone.

-

Figure 2: Logical relationship between the desired product and potential impurities.

Analytical Methods for Quality Control

A suite of analytical techniques should be employed to confirm the identity, purity, and impurity profile of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine.

Table 2: Analytical Methodologies for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| 1H NMR | Structural elucidation and identification of proton-containing impurities. | The spectrum should exhibit characteristic signals for the methoxy group protons and the aromatic protons on the pyridine ring. The integration of these signals should be consistent with the structure. |

| 13C NMR | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | The spectrum will show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon. |

| 19F NMR | Confirmation of the trifluoromethyl group and detection of fluorine-containing impurities. | A singlet corresponding to the CF3 group is expected. The chemical shift will be characteristic of a trifluoromethyl group attached to a pyridine ring.[8] |

| Chromatographic Techniques | ||

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A reversed-phase HPLC method with UV detection is typically employed. The purity is determined by the area percentage of the main peak. The method should be validated for linearity, precision, and accuracy.[9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight. | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the identity of the compound. GC can separate volatile impurities for identification.[10][11] |

| Elemental Analysis | Confirmation of the empirical formula. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within acceptable limits of the theoretical values. |

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a modifier such as 0.1% trifluoroacetic acid or a phosphate buffer) is typically effective.

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25-30 °C

-

Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Conclusion

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A comprehensive understanding of its sourcing, synthesis, and analytical characterization is essential for its effective and reliable use in research and development. By carefully selecting suppliers, being aware of potential impurities, and employing rigorous analytical methods, researchers can ensure the quality and integrity of this critical starting material, thereby facilitating the advancement of their scientific endeavors.

References

-

Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021;46(2):134-151. Available from: [Link]

- Zen-Noh, Kumiai Chemical Industry Co., Ltd. Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. WO2000014068A1. 2000.

-

American Chemical Society. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. 2023. Available from: [Link]

-

International Union of Crystallography. 2-Iodo-3-methoxy-6-methyl-pyridine. Acta Crystallographica Section E. 2011;67(Pt 10):o2575. Available from: [Link]

- Jubilant Life Sciences Limited. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2. 2015.

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. 2015;51(76):14357-14360. Available from: [Link]

-

Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2003;60(4):247-253. Available from: [Link]

-

MySkinRecipes. 2-Iodo-6-(trifluoromethyl)pyridine. Available from: [Link]

-

Pipzine Chemicals. 2-methoxy-3-(trifluoromethyl)-5-iodopyridine. Available from: [Link]

- The Dow Chemical Company. Preparation of (trifluoromethyl)pyridines. EP0110690A1. 1984.

-

Elsevier. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis. 2003;31(2):235-245. Available from: [Link]

-

Beilstein-Institut. Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry. 2020;16:2442-2447. Available from: [Link]

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. 2023;100:204-220. Available from: [Link]

-

Wiley-VCH. Synthesis of 6-trifluoromethyl pyridine derivatives. Journal of Heterocyclic Chemistry. 2021;58(1):15-27. Available from: [Link]

- The Dow Chemical Company. Preparation of (trifluoromethyl)pyridines. US4650875A. 1987.

-

Eurofins. Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. 2021. Available from: [Link]

-

Changzhou Extraordinary Pharmatech Co., Ltd. Product Center. Available from: [Link]

Sources

- 2. 2-Methoxy-3-(trifluoromethyl)-5-iodopyridine Supplier & Manufacturer in China | CAS 884494-28-6 | Price, Safety, Data Sheet, Applications [pipzine-chem.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

Application Notes & Protocols: Mastering the Sonogashira Coupling for the Synthesis of Alkynylpyridines from Iodopyridine Precursors

Introduction: The Strategic Importance of Alkynylpyridines

The pyridine motif is a cornerstone in medicinal chemistry and materials science, and its functionalization is a critical endeavor for drug development professionals and researchers. The introduction of an alkynyl group via the Sonogashira coupling reaction unlocks a vast chemical space, enabling the synthesis of complex molecular architectures, conjugated systems, and precursors for further transformations.[1][2] Iodopyridines are highly effective substrates for this transformation due to the high reactivity of the carbon-iodine bond, which facilitates milder reaction conditions compared to their bromo- or chloro-counterparts.[3]

This guide provides an in-depth exploration of the critical parameters governing the Sonogashira coupling of iodopyridines. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, from catalyst and ligand selection to the strategic deployment of copper-free methodologies, empowering you to troubleshoot and optimize this powerful reaction for your specific synthetic challenges.

Mechanistic Underpinnings: A Tale of Two Cycles

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4] Its efficacy hinges on the intricate interplay of two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The Conventional Palladium/Copper Co-Catalyzed Pathway

The generally accepted mechanism involves two key metals working in concert.[5]

-

Palladium Cycle:

-

Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the iodopyridine, breaking the C-I bond to form a Pd(II)-pyridyl intermediate. This is typically the rate-determining step.

-

Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the alkynyl group to the palladium center.

-

Reductive Elimination: The desired alkynylpyridine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne. This complexation increases the acidity of the terminal proton.[4]

-

Deprotonation: An amine base deprotonates the alkyne, forming a reactive copper(I) acetylide intermediate. This species is then ready for the crucial transmetalation step with the palladium center.

-

Figure 1: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

The Pyridine Challenge: Catalyst Inhibition and Mitigation

A unique challenge when working with pyridine substrates is the potential for the lone pair on the pyridine nitrogen to coordinate with the palladium center.[3] This coordination can act as a competitive inhibition, reducing catalyst activity and turnover.

Expert Insight: The position of the nitrogen relative to the iodine is critical. For 2-iodopyridine, the nitrogen is in close proximity (ortho position), making it a potent chelating agent that can significantly sequester the palladium catalyst. This effect is less pronounced for 3-iodopyridine and 4-iodopyridine.

Mitigation Strategies:

-

Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can outcompete the pyridine nitrogen for coordination sites on the palladium atom, thereby maintaining catalytic activity.

-

Copper-Free Systems: In some cases, copper-free conditions, which often rely on different ligand environments and bases, can be less susceptible to this inhibition.

Parameter Optimization: A Guide to Rational Reaction Design

The success of a Sonogashira coupling is a multifactorial equation. The optimal conditions depend on the specific iodopyridine isomer, the coupling partner, and the desired scale.

Catalyst System: Palladium Source and Ligands

-

Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) sources require in situ reduction to the active Pd(0) state, which is often accomplished by an amine base or a phosphine ligand.[4]

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand, but for challenging substrates or to mitigate pyridine inhibition, more specialized ligands are superior. Bulky alkylphosphines or biarylphosphines can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

The Role of Copper (I): To Use or Not to Use?

-

Classical Conditions (with CuI): The addition of a copper(I) salt, typically copper(I) iodide (CuI), dramatically accelerates the reaction, allowing it to proceed at or near room temperature.[6] However, the presence of copper is the primary driver of the most common side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[7]

-

Copper-Free Conditions: The desire to avoid Glaser byproducts, especially when using valuable or complex alkynes, has led to the development of robust copper-free protocols.[2] These methods necessitate adjustments to other parameters, typically requiring a stronger base, a more robust ligand system, and sometimes higher reaction temperatures to facilitate the direct interaction of the alkyne with the palladium center.[2][8]

The Base: More Than a Proton Scavenger

The base is crucial for neutralizing the hydrogen iodide (HI) generated during the reaction and for deprotonating the terminal alkyne.[4]

-

Amine Bases: Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent as well.[4]

-

Inorganic Bases: For copper-free systems, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or even TBAF (for in situ desilylation) are often employed to facilitate the deprotonation of the alkyne without the aid of a copper co-catalyst.[6]

Solvent Selection

The solvent must solubilize all components and remain stable under the reaction conditions.

-

Common Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and amine bases themselves (e.g., Et₃N) are standard choices.[9]

-

Degassing is Critical: All Sonogashira reactions must be performed under an inert atmosphere (Nitrogen or Argon). Oxygen promotes the unwanted Glaser homocoupling and can lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[3] Thoroughly degassing the solvent is a non-negotiable step for reproducibility and high yields.

Comparative Reaction Conditions

The following table summarizes typical starting conditions for the Sonogashira coupling of iodopyridines. Optimization is almost always necessary.

| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol | Rationale & Causality |

| Iodopyridine | 1.0 equiv | 1.0 equiv | The limiting reagent. |

| Alkyne | 1.1 - 1.5 equiv | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the iodopyridine. |

| Pd Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | Pd(II) precatalysts are common. Loadings can often be reduced upon optimization. |

| Ligand | PPh₃ (2-10 mol%) | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands are often required to facilitate the copper-free pathway. |

| Co-Catalyst | CuI (2-10 mol%) | None | The defining feature. Absence of CuI prevents Glaser homocoupling but requires stronger conditions. |

| Base | Et₃N or DIPEA (2-5 equiv) | Cs₂CO₃ or K₂CO₃ (2-3 equiv) | A stronger inorganic base is needed to deprotonate the alkyne without copper assistance. |

| Solvent | THF or DMF | Dioxane or Toluene | Solvents must be anhydrous and thoroughly degassed to prevent catalyst death and side reactions. |

| Temperature | Room Temp to 60 °C | 60 °C to 110 °C | Higher temperatures are often needed to drive the slower, copper-free catalytic cycle. |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Sonogashira Coupling of 3-Iodopyridine

This protocol is a robust starting point for the coupling of 3- or 4-iodopyridines with a variety of terminal alkynes.

Materials:

-

3-Iodopyridine (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) Iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Via syringe, add anhydrous THF (to make a ~0.2 M solution based on the iodopyridine) and anhydrous Et₃N (3.0 equiv).

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For less reactive alkynes, gentle heating (40-60 °C) may be required.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Iodopyridine

This protocol is designed to address the potential for catalyst inhibition by the ortho-nitrogen in 2-iodopyridine and to minimize Glaser homocoupling.

Materials:

-

2-Iodopyridine (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

-

Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry Schlenk flask, add Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add 2-iodopyridine followed by anhydrous 1,4-dioxane (to make a ~0.2 M solution).

-

Degas the resulting mixture by bubbling argon through the solution for 15 minutes.

-

Add the terminal alkyne via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Figure 2: General experimental workflow for Sonogashira coupling of iodopyridines.

Troubleshooting and Final Considerations

-

No Reaction/Low Conversion: The primary suspect is often an inactive catalyst. Ensure all reagents and solvents are strictly anhydrous and the system is rigorously deoxygenated. Consider using a fresh bottle of catalyst and CuI.[3]

-

Glaser Homocoupling: This indicates the presence of oxygen. Improve degassing procedures. If the problem persists, reduce the amount of CuI or switch to a copper-free protocol.[7]

-

Formation of Palladium Black: This signifies catalyst decomposition. The reaction temperature may be too high, or impurities may be present. Ensure high-purity reagents.[3]

By understanding the mechanistic nuances and rationally selecting the reaction parameters, the Sonogashira coupling of iodopyridines can be transformed from a challenging reaction into a reliable and powerful tool in the synthetic chemist's arsenal.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Ansari, I. A., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

-

Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314–7343. Retrieved from [Link]

-

Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. Retrieved from [Link]

-

Sreedevi, A., & Radhakrishnan, K. V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5345–5367. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]